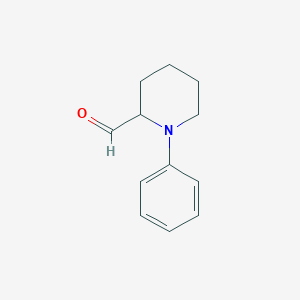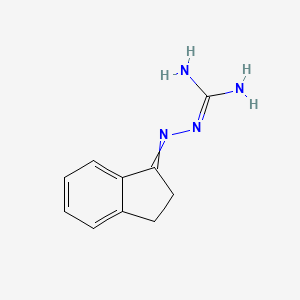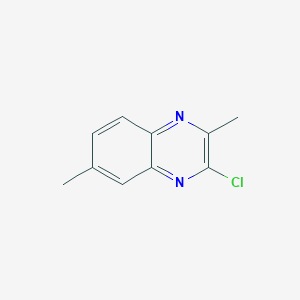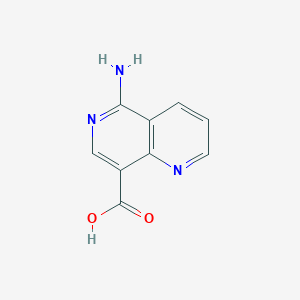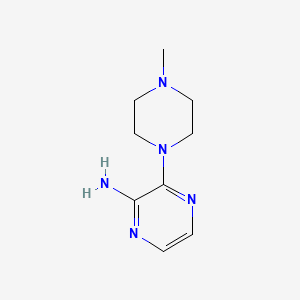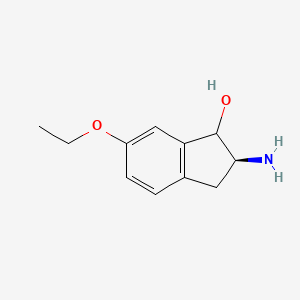
4-Hydroxy-6-methoxy-1,5-naphthyridin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-6-methoxy-1,5-naphthyridin-2(3H)-one is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a naphthyridine ring system with hydroxy and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-methoxy-1,5-naphthyridin-2(3H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-amino-3-methoxypyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydrolysis to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6-methoxy-1,5-naphthyridin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
4-Hydroxy-6-methoxy-1,5-naphthyridin-2(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-methoxy-1,5-naphthyridin-2(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that influence cellular processes such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-1,5-naphthyridin-2(3H)-one: Lacks the methoxy group.
6-Methoxy-1,5-naphthyridin-2(3H)-one: Lacks the hydroxy group.
1,5-Naphthyridin-2(3H)-one: Lacks both hydroxy and methoxy groups.
Uniqueness
4-Hydroxy-6-methoxy-1,5-naphthyridin-2(3H)-one is unique due to the presence of both hydroxy and methoxy substituents, which confer distinct chemical properties and reactivity. These functional groups enhance its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C9H8N2O3 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
6-methoxy-1H-1,5-naphthyridine-2,4-dione |
InChI |
InChI=1S/C9H8N2O3/c1-14-8-3-2-5-9(11-8)6(12)4-7(13)10-5/h2-3H,4H2,1H3,(H,10,13) |
InChI Key |
AILXJHLHVRIRAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=C1)NC(=O)CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Benzyl-1,6-diazaspiro[3.3]heptane](/img/structure/B11903816.png)

